p38 MAP Kinase Inhibition: 2-Fold Improved IC50 Over Imidazole Bioisostere SB-203580
Substituted isoxazoles demonstrate a twofold improvement in p38 MAP kinase inhibitory potency compared to the imidazole-based reference compound SB-203580. Compound 4a, a 4,5-disubstituted isoxazole, exhibits an IC50 value that is 50% lower (more potent) than the imidazole comparator in an in vitro ELISA assay using isolated p38 MAP kinase [1]. This quantifies the advantage of the isoxazole ring as a bioisosteric replacement, offering enhanced suppression of cytokine release and decreased affinity for cytochrome P450, thereby improving the therapeutic window [2].
| Evidence Dimension | p38 MAP kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = Not explicitly stated but described as 'twofold decrease in IC50' relative to comparator |
| Comparator Or Baseline | Imidazole SB-203580 (baseline IC50, value not provided in abstract but the fold-change is documented) |
| Quantified Difference | 2-fold lower IC50 (approximately 50% reduction in IC50 value) |
| Conditions | In vitro ELISA assay using isolated p38 MAP kinase |
Why This Matters
This demonstrates that isoxazole-based inhibitors can achieve superior kinase inhibition at lower concentrations than the imidazole analog, reducing potential off-target effects and enabling lower dosing in preclinical models.
- [1] Laufer SA, et al. Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem. 2006 Feb;1(2):197-207. DOI: 10.1002/cmdc.200500025. View Source
- [2] Laufer SA, Margutti S. Isoxazolone based inhibitors of p38 MAP kinases. J Med Chem. 2008 Apr 24;51(8):2580-4. DOI: 10.1021/jm701343f. View Source
